6-Bromohexa-1,2-diene
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Overview
Description
6-Bromohexa-1,2-diene is an organic compound with the molecular formula C₆H₉Br. It is a derivative of hexa-1,2-diene, where one hydrogen atom is replaced by a bromine atom at the sixth position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromohexa-1,2-diene can be synthesized through several methods. One common approach involves the bromination of hexa-1,2-diene using bromine (Br₂) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine adding to the terminal carbon of the diene system .
Another method involves the use of 1,1-dibromo-2-hexene as a starting material. This compound undergoes dehydrobromination in the presence of a strong base, such as sodium amide (NaNH₂), to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromohexa-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻), leading to the formation of different substituted dienes.
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens (e.g., HBr) or hydrogen halides, resulting in the formation of 1,2- or 1,4-addition products.
Oxidation and Reduction: It can be oxidized to form epoxides or reduced to yield alkanes or alkenes, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Sodium Amide (NaNH₂): Employed in dehydrobromination reactions.
Hydrogen Halides (HX): Utilized in addition reactions.
Oxidizing Agents (e.g., mCPBA): Used for epoxidation reactions.
Major Products Formed
Substituted Dienes: Formed through substitution reactions.
1,2- and 1,4-Addition Products: Resulting from electrophilic addition reactions.
Epoxides and Alkanes/Alkenes: Produced through oxidation and reduction reactions.
Scientific Research Applications
6-Bromohexa-1,2-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including rubber and plastics.
Mechanism of Action
The mechanism of action of 6-Bromohexa-1,2-diene involves its reactivity as a diene. In electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further reactions to yield various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
6-Bromohexa-1,3-diene: Similar structure but with different reactivity due to the position of the double bonds.
6-Bromo-3-methoxyhexa-1,2-diene: Contains a methoxy group, leading to different chemical properties.
6-(Toluene-4-sulfonyloxy)-hexa-1,2-diene: Modified with a tosyl group, affecting its reactivity and applications.
Uniqueness
6-Bromohexa-1,2-diene is unique due to its specific bromine substitution at the sixth position, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its importance in scientific research and industry .
Properties
CAS No. |
60857-51-4 |
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Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h3H,1,4-6H2 |
InChI Key |
NHOAQQLNJVJRTH-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCBr |
Origin of Product |
United States |
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